2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound features a pyridazinone core (6-oxo-3-phenylpyridazine) linked via an acetamide bridge to a 1,2,4-triazole moiety.
Properties
Molecular Formula |
C14H12N6O2 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C14H12N6O2/c21-12(17-14-15-9-16-18-14)8-20-13(22)7-6-11(19-20)10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,15,16,17,18,21) |
InChI Key |
WHIXDPJXQWGXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Biological Activity
The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS Number: 1436005-84-3) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.28 g/mol. Its structure includes a pyridazinone core and a triazole moiety, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.28 g/mol |
| CAS Number | 1436005-84-3 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Preliminary studies have shown that 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth at certain concentrations.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
3. Anticancer Potential
Several studies have focused on the anticancer activity of this compound. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Cell Signaling Modulation : The compound can interfere with cell signaling pathways, particularly those related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various pyridazine derivatives, including our compound. Results indicated that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6 in a dose-dependent manner, highlighting its therapeutic potential in managing inflammatory disorders .
Study 3: Anticancer Activity
A comprehensive study evaluated the anticancer properties of the compound against several cancer cell lines (e.g., MCF-7, A549). The results showed that it induced apoptosis with an IC50 value ranging from 5 to 10 µM across different cell lines, indicating strong anticancer activity .
Comparison with Similar Compounds
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences: VUAA1 replaces the pyridazinone ring with a pyridinyl group and introduces a thioether linkage between the triazole and acetamide. The 4-ethylphenyl substituent in VUAA1 contrasts with the unsubstituted phenyl group in the target compound.
- Functional Insights :
C6.-7517329 (2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide)
- Structural Differences: Incorporates a thiazole ring and methoxyphenyl group, increasing steric bulk and electron-donating effects. The thioether and thiazole moieties differentiate its electronic profile from the target compound’s pyridazinone-triazole system.
- Functional Insights: Thiazole-containing analogs often exhibit enhanced antimicrobial or anticancer activity due to sulfur’s polarizability .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives (e.g., Compound 7a-c)
- Structural Differences: Replace pyridazinone with a benzooxazinone core, fused to a pyrimidine ring. Lack a triazole group but include oxadiazole or pyrimidine substituents.
- Functional Insights: These derivatives show moderate to high yields (70–85%) in synthesis, with confirmed structures via ¹H NMR and IR spectroscopy .
Comparative Data Table
Key Research Findings and Implications
- Compared to VUAA1, the absence of a thioether may reduce metabolic instability but could limit cell penetration .
- Gaps in Data: No direct solubility, toxicity, or IC₅₀/EC₅₀ data are available for the target compound. Future studies should prioritize pharmacokinetic profiling.
- Synthetic Considerations: The use of cesium carbonate and DMF in analogous syntheses (e.g., benzooxazinones) suggests viable routes for scaling production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
